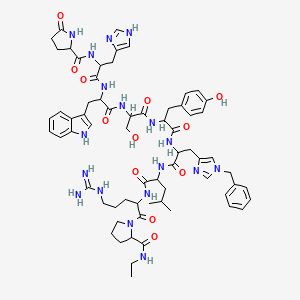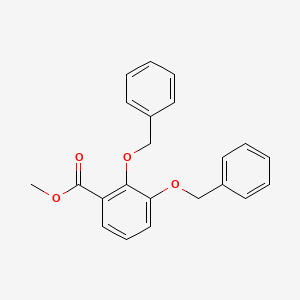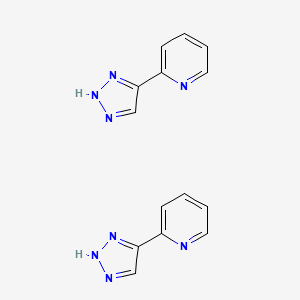
Pyridine,2-(1H-1,2,3-triazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine,2-(1H-1,2,3-triazol-5-yl)- are heterocyclic compounds that contain both a pyridine ring and a triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(1H-1,2,3-triazol-5-yl)- typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The pyridine ring can be introduced through various synthetic strategies, including direct coupling reactions .
Industrial Production Methods
While specific industrial production methods for these compounds are not widely documented, the principles of green chemistry and scalable synthetic routes are often applied. This includes optimizing reaction conditions to minimize waste and energy consumption, and using readily available starting materials .
化学反应分析
Types of Reactions
Pyridine,2-(1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine or triazole rings .
科学研究应用
作用机制
The mechanism of action of Pyridine,2-(1H-1,2,3-triazol-5-yl)- involves their ability to coordinate with metal ions and interact with various molecular targets. The triazole ring can act as a donor of nitrogen atoms, forming stable complexes with metals. These interactions can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .
相似化合物的比较
Similar Compounds
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: This compound contains two triazole rings attached to a pyridine ring and is known for its versatility as a ligand in coordination chemistry.
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound has a different triazole ring structure and is used in various chemical and biological applications.
Uniqueness
Pyridine,2-(1H-1,2,3-triazol-5-yl)- are unique due to their specific triazole ring structures and their ability to form stable complexes with a wide range of metals. This makes them valuable in the development of new materials and catalysts with tailored properties .
属性
IUPAC Name |
2-(2H-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6N4/c2*1-2-4-8-6(3-1)7-5-9-11-10-7/h2*1-5H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKHDRLWJTKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=C2.C1=CC=NC(=C1)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722902 |
Source


|
| Record name | 2-(2H-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88169-21-5 |
Source


|
| Record name | 2-(2H-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
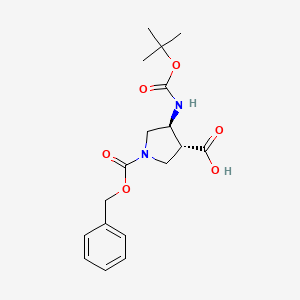
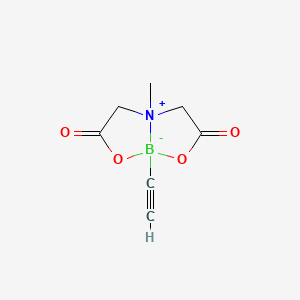
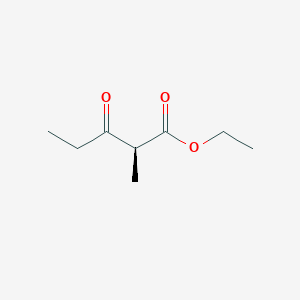
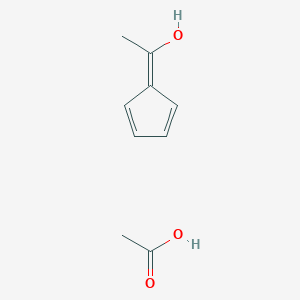
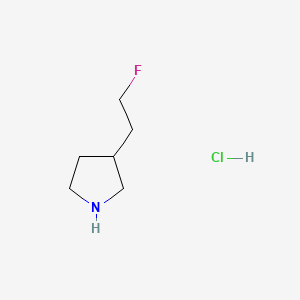
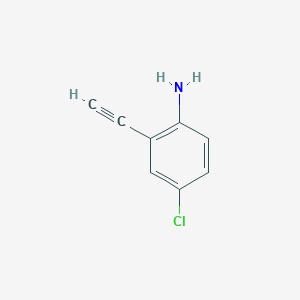
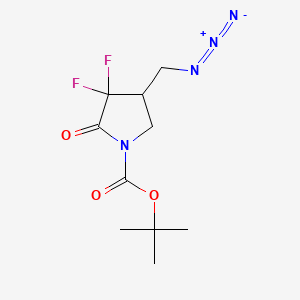
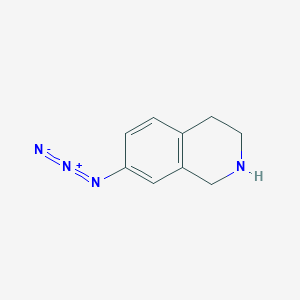
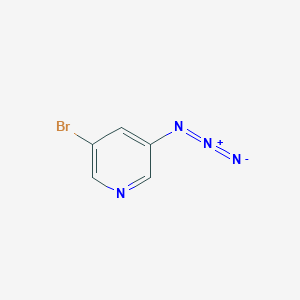
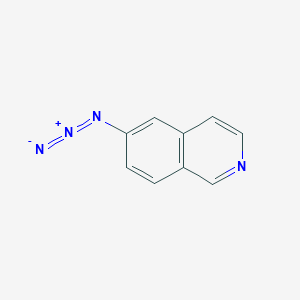
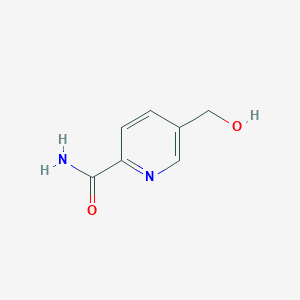
![N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B8242648.png)
